2-(Benzyloxy)-4-fluoro-5-methylphenol
Description
2-(Benzyloxy)-4-fluoro-5-methylphenol (CAS: 504414-10-2) is a substituted phenolic compound characterized by a benzyloxy group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. According to Combi-Blocks, the compound is available with a purity of 95% (MFCD29044680) . Its reactivity is influenced by the electron-withdrawing fluorine atom and the steric effects of the benzyloxy and methyl groups, which modulate its solubility and stability in various solvents.
Properties
IUPAC Name |
4-fluoro-5-methyl-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-10-7-13(16)14(8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVTWBYELSTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-5-methylphenol.
Benzylation: The phenol group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete benzylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluorine atom or the benzyl ether group, depending on the reagents used.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-fluoro-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-4-fluoro-5-methylphenol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyl ether group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The position of the benzyloxy group (e.g., 2- vs. 4- or 5-) and fluorine atom significantly alters electronic and steric profiles. For example, this compound has enhanced steric hindrance compared to its 4-fluorophenol analog lacking the methyl group .
- Functional Group Diversity: Biopharmacule’s 2-Benzyloxy-5-methylphenylboronic acid replaces the phenolic -OH with a boronic acid (-B(OH)₂), enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the phenolic analogs .
Physicochemical Properties
- Purity: Combi-Blocks’ phenolic derivatives exhibit purities between 95–98%, with 4-(Benzyloxy)-3,5-dimethylphenol being the highest (98%) .
- Molecular Weight: The methyl group in this compound increases its molecular weight (262.3 g/mol) compared to 2-(Benzyloxy)-4-fluorophenol (248.2 g/mol).
- Solubility : The fluorine atom enhances polarity, improving water solubility slightly, but the benzyloxy group dominates, rendering all compounds more soluble in organic solvents (e.g., DCM, THF).
Stability and Handling
- Stability: Methyl and benzyloxy groups enhance steric protection, improving stability against oxidation compared to unsubstituted phenols. However, the fluorine atom may increase susceptibility to hydrolysis under acidic conditions.
- Storage : All Combi-Blocks compounds are recommended for storage at 2–8°C under inert atmosphere .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
